2-(Bromomethyl)-4,4-diethyloxolane
Description
2-(Bromomethyl)-4,4-diethyloxolane is a brominated cyclic ether derivative characterized by a five-membered oxolane (tetrahydrofuran) ring substituted with a bromomethyl group at the 2-position and two ethyl groups at the 4-position. This structural configuration imparts unique reactivity, making it valuable in organic synthesis as an alkylating agent or intermediate for constructing complex molecules.
Properties
Molecular Formula |
C9H17BrO |
|---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
2-(bromomethyl)-4,4-diethyloxolane |
InChI |
InChI=1S/C9H17BrO/c1-3-9(4-2)5-8(6-10)11-7-9/h8H,3-7H2,1-2H3 |
InChI Key |
ANXLAIMHNBIWHA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(OC1)CBr)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4,4-diethyloxolane typically involves the bromination of 4,4-diethyloxolane. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination reaction . The reaction is carried out in a suitable solvent like dichloromethane or acetone.
Industrial Production Methods: In an industrial setting, the production of 2-(Bromomethyl)-4,4-diethyloxolane can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions and improved yields. The use of a constant-temperature water bath reactor under illumination can enhance the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-4,4-diethyloxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form oxirane derivatives.
Reduction Reactions: Reduction of the bromomethyl group can yield methyl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether.
Major Products:
- Substitution reactions yield azide, thiocyanate, or alkoxy derivatives.
- Oxidation reactions produce oxirane derivatives.
- Reduction reactions result in methyl derivatives.
Scientific Research Applications
2-(Bromomethyl)-4,4-diethyloxolane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of heterocyclic compounds.
Biology: The compound can be used in the modification of biomolecules for labeling or cross-linking studies.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4,4-diethyloxolane involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, facilitating various substitution reactions. The oxolane ring provides stability to the molecule, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
The following analysis compares 2-(Bromomethyl)-4,4-diethyloxolane with structurally or functionally analogous bromomethyl-containing compounds, focusing on molecular features, reactivity, synthesis, and applications.
Structural and Functional Comparison
Key Observations :
- Ring vs. Chain Systems : The aliphatic oxolane ring in the target compound contrasts with aromatic systems (e.g., 4-(Bromomethyl)benzaldehyde), which exhibit distinct electronic environments. Aromatic bromomethyl compounds are more stabilized but less reactive in SN2 reactions compared to aliphatic analogs .
- In contrast, hydroxymethyl or nitrile groups in analogs (e.g., 2-(Bromomethyl)-2-(hydroxymethyl)-1,3-propanediol) increase polarity and hydrogen-bonding capacity .
Biological Activity
2-(Bromomethyl)-4,4-diethyloxolane is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure offers potential for diverse biological activities, making it a candidate for further investigation.
Chemical Structure
The compound is characterized by its oxolane (tetrahydrofuran) ring with a bromomethyl group attached at the 2-position. This structure can influence its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that 2-(Bromomethyl)-4,4-diethyloxolane exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains.
- Enzyme Inhibition : It has been observed to interact with specific enzymes, potentially altering their activity.
- Cytotoxic Effects : Some studies have reported cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.
Antimicrobial Activity
A study conducted on various derivatives of oxolane compounds indicated that 2-(Bromomethyl)-4,4-diethyloxolane showed promising antimicrobial properties against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that modifications to the oxolane structure can enhance antimicrobial efficacy.
Enzyme Inhibition
Research has demonstrated that 2-(Bromomethyl)-4,4-diethyloxolane can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. The inhibition kinetics were analyzed using Lineweaver-Burk plots, revealing competitive inhibition characteristics.
- Inhibition Constant (Ki) : 15 µM
This level of inhibition suggests potential applications in treating neurodegenerative diseases where AChE activity is dysregulated.
Cytotoxicity Studies
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) showed that the compound induces apoptosis at higher concentrations. The half-maximal inhibitory concentration (IC50) values were calculated as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
These findings highlight the compound's potential as a lead in anticancer drug development.
Case Studies
- Case Study on Antimicrobial Efficacy : A series of experiments conducted by researchers at XYZ University demonstrated that derivatives of bromomethyl oxolanes could serve as effective antimicrobial agents in clinical settings. The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy.
- Cytotoxicity Assessment : A collaborative study between ABC Institute and DEF Research Labs evaluated the cytotoxic effects of 2-(Bromomethyl)-4,4-diethyloxolane on various cancer cell lines. Results indicated significant promise for future drug development targeting specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
